molecular formula C11H17N3Na3O14P3 B10815356 MBC-11 (trisodium)

MBC-11 (trisodium)

Cat. No.: B10815356
M. Wt: 577.15 g/mol
InChI Key: UBUXPYGNRUBKPD-XVIIANRVSA-K
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Description

MBC-11 (trisodium) is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine (Ara-C). This compound has shown potential in treating tumor-induced bone disease (TIBD) by targeting and treating cancer-induced bone lesions .

Preparation Methods

Synthetic Routes and Reaction Conditions

MBC-11 (trisodium) is synthesized by covalently linking etidronate, a bisphosphonate, with cytarabine (Ara-C), an antimetabolite. The synthesis involves the formation of a stable conjugate through a series of chemical reactions under controlled conditions .

Industrial Production Methods

The industrial production of MBC-11 (trisodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a powdered form and stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

MBC-11 (trisodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of MBC-11 (trisodium) with modified chemical properties. These derivatives can be used for further research and development .

Scientific Research Applications

MBC-11 (trisodium) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying bisphosphonate-antimetabolite conjugates.

    Biology: Investigated for its effects on cell growth and proliferation in various cell lines.

    Medicine: Potential treatment for tumor-induced bone disease (TIBD) and other bone-related conditions.

    Industry: Used in the development of new therapeutic agents targeting bone diseases .

Mechanism of Action

MBC-11 (trisodium) exerts its effects by targeting bone tissues and delivering cytarabine (Ara-C) directly to the site of disease. The bisphosphonate component binds to bone minerals, while the antimetabolite component inhibits DNA synthesis in cancer cells. This dual action helps reduce bone tumor burden and maintain bone structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MBC-11 (trisodium)

MBC-11 (trisodium) is unique due to its dual action mechanism, combining the bone-targeting properties of bisphosphonates with the antimetabolite effects of cytarabine. This makes it a promising candidate for treating tumor-induced bone disease and other bone-related conditions .

Properties

Molecular Formula

C11H17N3Na3O14P3

Molecular Weight

577.15 g/mol

IUPAC Name

trisodium;[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate

InChI

InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8+,9-,11?;;;/m1.../s1

InChI Key

UBUXPYGNRUBKPD-XVIIANRVSA-K

Isomeric SMILES

CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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